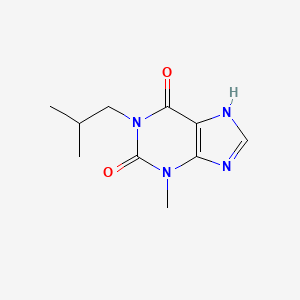![molecular formula C10H12N2O3 B14450535 2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate CAS No. 74207-04-8](/img/structure/B14450535.png)
2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate is a chemical compound known for its unique structure and reactivity. This compound features a diazonium group attached to a cyclohexene ring, which is further substituted with a methoxycarbonyl group. The presence of the diazonium group makes it highly reactive and useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The process generally includes the following steps:
Formation of the Amine Precursor: The starting material, a cyclohexene derivative, is first functionalized with a methoxycarbonyl group.
Diazotization: The amine precursor is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Conducted in alkaline conditions with the presence of phenols or aromatic amines.
Reduction Reactions: Utilizes reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Halides, phenols, and nitriles.
Coupling Reactions: Azo compounds.
Reduction Reactions: Amines.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate involves the formation of reactive intermediates through the loss of nitrogen gas. This leads to the generation of highly reactive carbocations or radicals, which can then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenediazonium Chloride: A well-known diazonium salt used in similar reactions.
4-Nitrobenzenediazonium Tetrafluoroborate: Another diazonium compound with different substituents.
Uniqueness
2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate is unique due to its cyclohexene ring structure and methoxycarbonyl substitution, which impart distinct reactivity and properties compared to other diazonium salts.
Eigenschaften
CAS-Nummer |
74207-04-8 |
|---|---|
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
methyl (1R,6S)-6-(2-diazoacetyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)8-5-3-2-4-7(8)9(13)6-12-11/h2-3,6-8H,4-5H2,1H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
NPPXNXCKJLWQIG-JGVFFNPUSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)C=[N+]=[N-] |
Kanonische SMILES |
COC(=O)C1CC=CCC1C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
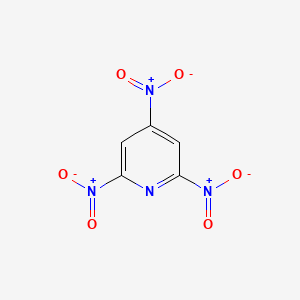
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)

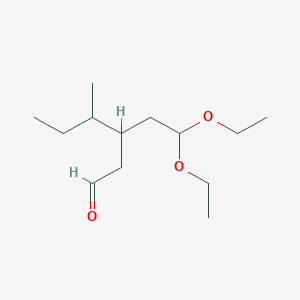

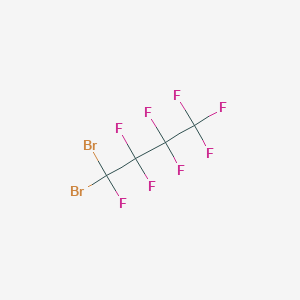

![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
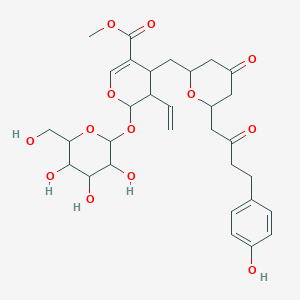
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
